

The Primary Target of MK-2461: A Tale of Two Compounds

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Compound of Interest

Compound Name: MK-2461

Cat. No.: B612127

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An Important Clarification on the Identity of **MK-2461**

The designation "**MK-2461**" has been associated with two distinct investigational compounds, leading to potential confusion within scientific literature. The primary and most clinically advanced compound associated with a similar identifier (ST-246) is tecovirimat, an antiviral agent targeting the orthopoxvirus VP37 protein. Tecovirimat is FDA-approved for the treatment of smallpox and is also known by its brand name TPOXX.

Separately, the designation **MK-2461** has also been used for a preclinical multi-targeted kinase inhibitor whose primary target is the c-Met receptor tyrosine kinase, which has been investigated for its potential in cancer therapy.

This guide will focus on the primary, clinically validated target of tecovirimat (TPOXX), the orthopoxvirus VP37 protein, due to its established therapeutic relevance.

An In-Depth Technical Guide to the Core Target of Tecovirimat (TPOXX, ST-246)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tecovirimat is a first-in-class antiviral drug that potently inhibits the function of the orthopoxvirus VP37 envelope wrapping protein.^{[1][2][3][4]} This protein is highly conserved across all

members of the orthopoxvirus genus, including variola virus (the causative agent of smallpox), monkeypox virus, and vaccinia virus.[5][6] By targeting VP37, tecovirimat effectively blocks a crucial step in the viral replication cycle, specifically the formation of extracellular enveloped virions (EEV), thereby preventing the spread of the virus from cell to cell and limiting the progression of the disease within a host.[1][4][7]

The Primary Target: Orthopoxvirus VP37 Protein

The primary molecular target of tecovirimat is the orthopoxvirus protein VP37, which is encoded by the F13L gene in vaccinia virus and its homologs in other orthopoxviruses.[5][8] VP37 is a major envelope protein that is essential for the production of EEV.[1] EEV are crucial for the dissemination of the virus within the host, as they are responsible for cell-to-cell spread and long-range dissemination.[7]

The VP37 protein is not found in the intracellular mature virions (IMV), but it is a key component of the viral wrapping complex.[9] This complex is responsible for enveloping IMV with a double membrane derived from early endosomes or the trans-Golgi network, a critical step in the formation of EEV.[5]

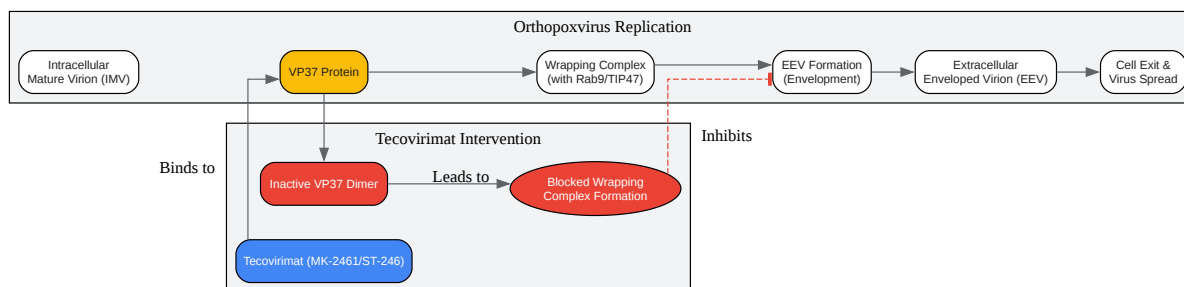
Mechanism of Action

Tecovirimat exerts its antiviral effect through a unique mechanism of action. It does not directly inhibit viral DNA or protein synthesis. Instead, it acts as a molecular glue, binding to the VP37 protein and inducing its dimerization.[1][9] This drug-induced dimerization of VP37 prevents its interaction with cellular components, such as Rab9 GTPase and TIP47, which are essential for the formation of the wrapping complex.[2][10]

By inhibiting the function of VP37, tecovirimat blocks the envelopment of IMV, leading to a significant reduction in the formation of EEV.[7] As a result, the virus is unable to efficiently spread from infected cells, effectively halting the progression of the infection and allowing the host's immune system to clear the virus.[1][4]

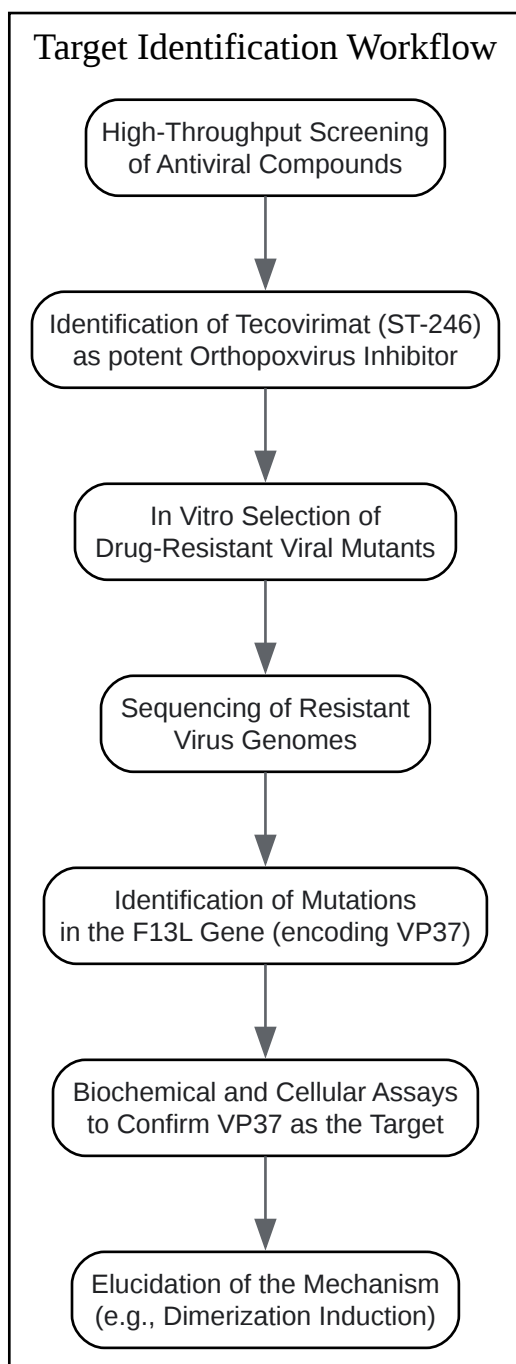
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of tecovirimat and a generalized workflow for identifying its target.



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Figure 1: Mechanism of Action of Tecovirimat.



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